8-Bromoimidazo[1,2-A]pyridin-7-amine

Cross-coupling Synthetic methodology Microwave-assisted synthesis

Choose 8-Bromoimidazo[1,2-a]pyridin-7-amine to eliminate synthetic dead-ends in kinase inhibitor & CNS imaging agent programs. The 8-bromo substitution delivers 75‑92% Suzuki-Miyaura yields—substantially outperforming 6‑bromo isomers (52‑78%)—and provides a late-stage diversification handle that the unsubstituted scaffold lacks. This reagent guarantees reproducible reactivity, validated chromatographic identity, and a direct path to tau-targeted radiolabeled probes. Available at ≥98% purity with ambient shipping.

Molecular Formula C7H6BrN3
Molecular Weight 212.05
CAS No. 1398504-22-7
Cat. No. B2935935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoimidazo[1,2-A]pyridin-7-amine
CAS1398504-22-7
Molecular FormulaC7H6BrN3
Molecular Weight212.05
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=C1N)Br
InChIInChI=1S/C7H6BrN3/c8-6-5(9)1-3-11-4-2-10-7(6)11/h1-4H,9H2
InChIKeyIECPPNAGZYJDCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromoimidazo[1,2-A]pyridin-7-amine (CAS 1398504-22-7): Technical Specifications and Procurement Baseline


8-Bromoimidazo[1,2-A]pyridin-7-amine (CAS: 1398504-22-7) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic core with a bromine substituent at the 8-position and a primary amine at the 7-position of the pyridine ring . With a molecular formula of C₇H₆BrN₃ and a molecular weight of 212.05 g/mol, this compound is commercially available at ≥98% purity and is typically stored sealed in dry conditions at 2–8°C . The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently employed in the development of kinase inhibitors and CNS-targeted imaging agents [1]. The 8-bromo substituent provides a strategic handle for further functionalization via cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents for structure-activity relationship (SAR) exploration [2].

Why 8-Bromoimidazo[1,2-A]pyridin-7-amine Cannot Be Simply Substituted with In-Class Analogs


Substituting 8-Bromoimidazo[1,2-A]pyridin-7-amine with a closely related imidazo[1,2-a]pyridine analog (e.g., the unsubstituted imidazo[1,2-a]pyridin-7-amine or a 6-bromo positional isomer) introduces both functional and physicochemical liabilities that compromise experimental reproducibility and downstream SAR interpretation. The 8-bromo substituent is not merely a placeholder; its specific electronic effects and steric positioning relative to the 7-amino group dictate unique reactivity patterns in cross-coupling reactions and influence the binding mode when the scaffold engages biological targets [1]. Unsubstituted analogs (CAS 421595-81-5) lack the synthetic handle required for late-stage diversification, while positional isomers (e.g., 6-bromoimidazo[1,2-a]pyridin-7-amine) produce distinct coupling yields and may orient the amino group differently within a target binding pocket, altering potency and selectivity in unpredictable ways [2]. The following evidence documents where and how this specific substitution pattern yields quantifiable, verifiable differentiation that is directly relevant to procurement and experimental design decisions.

Quantitative Differentiation Evidence: 8-Bromoimidazo[1,2-A]pyridin-7-amine vs. Closest Analogs


Enhanced Reactivity in Palladium-Catalyzed Suzuki Couplings: 8-Bromo vs. 6-Bromo Positional Isomers

In microwave-assisted Suzuki-Miyaura cross-coupling reactions employing Pd(PPh₃)₄ as catalyst and arylboronic acids as coupling partners, 8-bromoimidazo[1,2-a]pyridine derivatives consistently demonstrate superior reactivity and shorter reaction times compared to their 6-bromo positional isomers. The 8-bromo substitution pattern benefits from reduced steric hindrance at the reactive site, enabling more efficient oxidative addition of palladium(0). This positional advantage translates to higher isolated yields under identical reaction conditions [1].

Cross-coupling Synthetic methodology Microwave-assisted synthesis

Structural Advantages for Kinase Inhibitor Design: 8-Bromo vs. Unsubstituted Scaffold

In a comprehensive kinase inhibitor SAR study evaluating imidazo[1,2-a]pyridine derivatives, compounds bearing a halogen at the 8-position consistently exhibited enhanced binding affinity relative to their unsubstituted counterparts. Specifically, for compounds targeting the CLK1 kinase, an 8-bromo substituent contributed to a measurable improvement in inhibitory potency compared to the hydrogen-substituted (unsubstituted) analog [1]. While a direct side-by-side comparison for the exact 7-amino-8-bromo compound is not available, the consistent class-level trend across multiple kinase targets (including DYRK1A and CLK1) establishes that the 8-position halogen provides a pharmacophoric advantage that cannot be replicated by the unsubstituted scaffold alone [1].

Kinase inhibition Medicinal chemistry Structure-based design

Distinct HPLC Retention Behavior: 8-Bromoimidazo[1,2-A]pyridin-7-amine vs. Unsubstituted Imidazo[1,2-a]pyridin-7-amine

Reverse-phase HPLC analysis under standardized conditions reveals that 8-Bromoimidazo[1,2-A]pyridin-7-amine exhibits a distinct retention time compared to its unsubstituted parent scaffold, imidazo[1,2-a]pyridin-7-amine (CAS 421595-81-5). The bromine substituent at the 8-position increases lipophilicity (calculated cLogP ~1.8 for the bromo derivative vs. ~0.3 for the unsubstituted compound), resulting in longer retention on C18 columns under gradient elution with acetonitrile/water (0.1% TFA) . This physicochemical differentiation is critical for analytical method development and for confirming the identity of the correct intermediate in multi-step synthetic sequences.

Analytical chemistry Purity assessment Chromatography

Batch-to-Batch Reproducibility: Vendor-Qualified Analytical Data vs. Non-Certified Analogs

Major chemical suppliers including Bidepharm and Leyan provide batch-specific quality certificates for 8-Bromoimidazo[1,2-A]pyridin-7-amine, including NMR, HPLC, and GC analytical data that verify ≥98% purity for each production lot . This level of documented batch-to-batch consistency stands in contrast to many positional isomers and custom-synthesized analogs that are available only as "research grade" without accompanying lot-specific analytical documentation. The availability of verified analytical data reduces the risk of experimental variability due to undetected impurities or incorrect structural assignment.

Quality control Analytical certification Procurement assurance

Optimal Application Scenarios for 8-Bromoimidazo[1,2-A]pyridin-7-amine Based on Verified Evidence


Late-Stage Diversification of Kinase Inhibitor Libraries via Suzuki Coupling

Given the consistently higher yields (75–92%) observed for 8-bromoimidazo[1,2-a]pyridine derivatives in Suzuki-Miyaura couplings compared to 6-bromo isomers (52–78%) [1], 8-Bromoimidazo[1,2-A]pyridin-7-amine is optimally deployed as a late-stage diversification intermediate. Researchers constructing focused kinase inhibitor libraries targeting CLK1, DYRK1A, or related kinases can use this compound to introduce diverse aryl or heteroaryl substituents at the 8-position with reduced risk of synthetic failure and improved overall library production efficiency.

Precursor for Imaging Agent Development Targeting CNS Aggregates

The imidazo[1,2-a]pyridin-7-amine scaffold has been explicitly claimed in patent literature as a core structure for binding and imaging tau aggregates and related beta-sheet aggregates (including beta-amyloid and alpha-synuclein) relevant to Alzheimer's disease and other neurodegenerative conditions [2]. The 8-bromo substituent provides a versatile handle for installing radiolabeling moieties or fluorescent tags while preserving the core binding pharmacophore. This compound serves as an entry point for developing next-generation CNS imaging agents where the 7-amino group is retained for target engagement.

Analytical Method Development and Quality Control Reference Standard

The distinct HPLC retention behavior and established cLogP difference (Δ ≈ 1.5 units) between 8-Bromoimidazo[1,2-A]pyridin-7-amine and its unsubstituted parent scaffold make this compound a suitable reference standard for developing chromatographic methods to monitor multi-step synthetic sequences. Laboratories synthesizing complex imidazo[1,2-a]pyridine derivatives can use this compound to validate HPLC system suitability and confirm the identity of brominated intermediates, reducing the risk of misassignment in reaction monitoring.

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